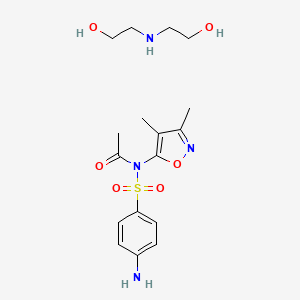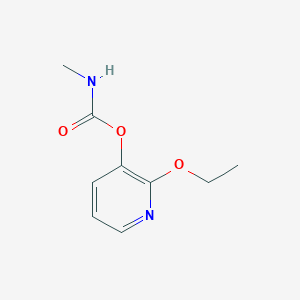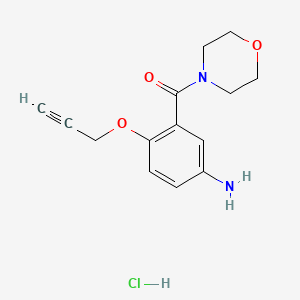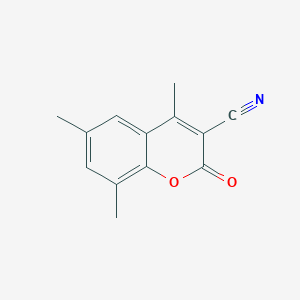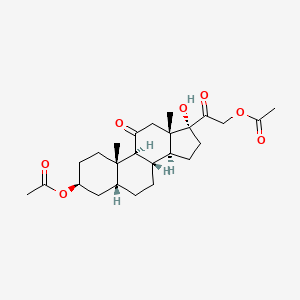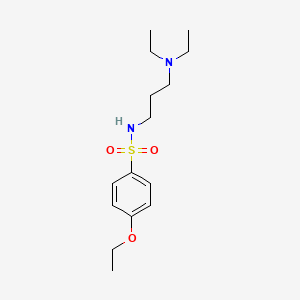
N-(3-Diethylaminopropyl)-p-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Diethylaminopropyl)-p-ethoxybenzenesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylaminopropyl group and an ethoxybenzenesulfonamide moiety. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Diethylaminopropyl)-p-ethoxybenzenesulfonamide typically involves the reaction of p-ethoxybenzenesulfonyl chloride with N-(3-diethylaminopropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Diethylaminopropyl)-p-ethoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-(3-Diethylaminopropyl)-p-ethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-Diethylaminopropyl)-p-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include enzyme inhibition and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Diethylaminopropyl)formamide
- 3-(Diethylamino)propyl trimethoxysilane
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Uniqueness
N-(3-Diethylaminopropyl)-p-ethoxybenzenesulfonamide is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its combination of a diethylaminopropyl group and an ethoxybenzenesulfonamide moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
32410-93-8 |
|---|---|
Fórmula molecular |
C15H26N2O3S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H26N2O3S/c1-4-17(5-2)13-7-12-16-21(18,19)15-10-8-14(9-11-15)20-6-3/h8-11,16H,4-7,12-13H2,1-3H3 |
Clave InChI |
ZBDVLXRSLGRTTC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNS(=O)(=O)C1=CC=C(C=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


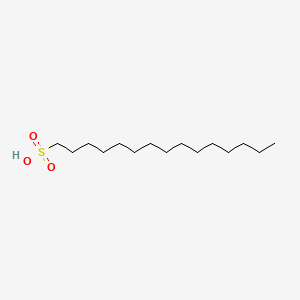



![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)
![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)

